4-(1-Butoxyethoxy)but-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Butoxyethoxy)but-1-yne is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a triple bond between two carbon atoms (alkyne) and two ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butoxyethoxy)but-1-yne typically involves multi-step organic reactions. One common method includes the reaction of but-1-yne with butoxyethanol under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-Butoxyethoxy)but-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium alkoxides (NaOR) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4-(1-Butoxyethoxy)but-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Butoxyethoxy)but-1-yne involves its interaction with various molecular targets. The triple bond in the compound makes it reactive towards electrophiles, while the ether groups can participate in hydrogen bonding and other interactions. These properties allow the compound to engage in a variety of chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
But-1-yne: A simpler alkyne with a triple bond but without ether groups.
Butoxyethanol: An ether compound without the alkyne functionality.
1-Butyne: Another alkyne with a similar structure but different substituents.
Uniqueness
4-(1-Butoxyethoxy)but-1-yne is unique due to the combination of an alkyne and ether groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler alkynes or ethers. Its unique structure also makes it valuable in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
820-51-9 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(1-but-3-ynoxyethoxy)butane |
InChI |
InChI=1S/C10H18O2/c1-4-6-8-11-10(3)12-9-7-5-2/h1,10H,5-9H2,2-3H3 |
InChI Key |
KAGGUCAEJLAVIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.